molecular formula C24H20N2O5 B11544004 Benzyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Benzyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Cat. No.: B11544004
M. Wt: 416.4 g/mol
InChI Key: ZYESQJVAXCFHCE-UHFFFAOYSA-N
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Description

Benzyl 2-amino-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of chromene and indole moieties, which are connected through a spiro linkage. The presence of both amino and carboxylate functional groups makes it a versatile molecule in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate typically involves multi-step reactions. One common method includes the reaction of isatins with malononitrile and cyclohexane-1,3-dione in the presence of a catalyst. The reaction is carried out in an aqueous medium, often under reflux conditions, to yield the desired spirooxindole derivatives .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: NBS, radical initiators.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Benzylic bromides.

    Reduction: Alcohol derivatives.

    Substitution: N-substituted derivatives.

Scientific Research Applications

Benzyl 2-amino-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure allows for a unique mode of binding, which can disrupt normal cellular processes and lead to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Benzyl 2-amino-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is unique due to its specific combination of chromene and indole moieties, which are not commonly found together in other spirocyclic compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

benzyl 2'-amino-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carboxylate

InChI

InChI=1S/C24H20N2O5/c25-21-20(22(28)30-13-14-7-2-1-3-8-14)24(19-17(27)11-6-12-18(19)31-21)15-9-4-5-10-16(15)26-23(24)29/h1-5,7-10H,6,11-13,25H2,(H,26,29)

InChI Key

ZYESQJVAXCFHCE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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